molecular formula C5H13ClFNO B1215755 Fluorocholine chloride CAS No. 459424-38-5

Fluorocholine chloride

Katalognummer: B1215755
CAS-Nummer: 459424-38-5
Molekulargewicht: 157.61 g/mol
InChI-Schlüssel: QJEHIIJVWXGJAB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluorocholine, a choline analog, is a key biochemical reagent in life sciences research, particularly in the development of radiopharmaceuticals for positron emission tomography (PET). Its primary research value lies in targeting upregulated choline metabolism in proliferating cells. In oncologic research, Fluorocholine is a precursor for F-18 labeled tracers used in the metabolic imaging of prostate cancer, aiding in the detection and staging of primary and recurrent disease . A growing application is in endocrine research for preoperative localization of hyperfunctioning parathyroid adenomas in primary hyperparathyroidism, where it has demonstrated superior detection rates compared to conventional imaging like 99mTc-sestamibi scintigraphy . The mechanism of action is based on its uptake by cells via choline transporters and subsequent phosphorylation by choline kinase, leading to intracellular trapping. This process is significantly enhanced in malignant cells and hyperactive parathyroid cells due to increased choline kinase activity and heightened cell membrane synthesis, allowing for clear visualization of pathological tissues in PET/CT studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

fluoromethyl-(2-hydroxyethyl)-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13FNO.ClH/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEHIIJVWXGJAB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)CF.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459424-38-5
Record name Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459424-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459424385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorocholine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Investigating Choline Kinase Activity with Fluorocholine Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the investigation of choline (B1196258) kinase (CK) activity using Fluorocholine chloride (FCH). Choline kinase is a critical enzyme in the biosynthesis of phosphatidylcholine, a major component of eukaryotic cell membranes, and its upregulation is a hallmark of many cancers. This compound, particularly its radiolabeled form [¹⁸F]Fluorocholine, serves as a valuable probe for assessing CK activity both in vitro and in vivo, with significant applications in oncology and drug development.

Introduction to Choline Kinase and this compound

Choline kinase (CK) is the enzyme that catalyzes the first committed step in the Kennedy pathway for de novo phosphatidylcholine (PC) biosynthesis. It facilitates the ATP-dependent phosphorylation of choline to produce phosphocholine (B91661). PC is not only a fundamental structural component of cell membranes but also plays a crucial role in signal transduction. Elevated CK activity and subsequent accumulation of phosphocholine are frequently observed in various cancer types, including prostate, breast, lung, and liver cancer, making it an attractive target for both diagnostic imaging and therapeutic intervention.

This compound is a choline analog that acts as a substrate for choline kinase. When labeled with the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]), it becomes a powerful tracer for Positron Emission Tomography (PET). The uptake and trapping of [¹⁸F]Fluorocholine in cells are directly related to the activity of choline kinase. This allows for the non-invasive visualization and quantification of CK activity in vivo, providing valuable insights into tumor metabolism and response to therapy.

Signaling Pathways and Experimental Workflows

To understand the context of investigating choline kinase activity, it is essential to visualize the key biological pathway and the experimental procedures involved.

The Kennedy Pathway for Phosphatidylcholine Biosynthesis

The following diagram illustrates the Kennedy pathway, highlighting the central role of choline kinase.

Kennedy_Pathway cluster_cytosol Cytosol Choline Choline CK Choline Kinase (CK) Choline->CK ATP1 ATP ATP1->CK ADP1 ADP CK->ADP1 PCho Phosphocholine CK->PCho Phosphorylation CCT CTP:phosphocholine cytidylyltransferase (CCT) PCho->CCT CTP CTP CTP->CCT PPi PPi CCT->PPi CDP_Choline CDP-Choline CCT->CDP_Choline CPT CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT) CDP_Choline->CPT DAG Diacylglycerol (DAG) DAG->CPT CMP CMP CPT->CMP PC Phosphatidylcholine (PC) CPT->PC Membrane Membrane Synthesis & Signal Transduction PC->Membrane

Caption: The Kennedy Pathway for de novo phosphatidylcholine biosynthesis.

Experimental Workflow for In Vitro Choline Kinase Activity Assay

This diagram outlines a typical workflow for measuring choline kinase activity in a laboratory setting using [¹⁸F]Fluorocholine.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Cell_Lysate Prepare Cell Lysate or Purified Enzyme Incubation Incubate Enzyme with Reaction Mix and [¹⁸F]FCH Cell_Lysate->Incubation Reaction_Mix Prepare Reaction Mixture (Buffer, ATP, MgCl₂) Reaction_Mix->Incubation FCH Prepare [¹⁸F]Fluorocholine Chloride Solution FCH->Incubation Termination Terminate Reaction (e.g., Heat, Acid) Incubation->Termination Separation Separate [¹⁸F]Phosphofluorocholine from [¹⁸F]Fluorocholine (e.g., HPLC, TLC) Termination->Separation Quantification Quantify Radioactivity of [¹⁸F]Phosphofluorocholine Separation->Quantification Calculation Calculate Choline Kinase Activity Quantification->Calculation

Caption: Workflow for an in vitro choline kinase activity assay.

Logical Workflow of In Vivo PET Imaging with [¹⁸F]Fluorocholine

The following diagram illustrates the process of using [¹⁸F]Fluorocholine PET imaging to assess choline kinase activity in a preclinical or clinical setting.

Navigating Preclinical Tumor Models: An In-Depth Technical Guide to the Biodistribution of Fluorocholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodistribution of Fluorocholine chloride ([18F]FCH) in preclinical tumor models. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the methodologies and data interpretation critical to leveraging this PET radiotracer in oncological research. This document delves into the experimental protocols, quantitative biodistribution data, and the underlying cellular mechanisms of [18F]FCH uptake.

Introduction: The Role of Fluorocholine in Oncology Research

This compound, a radiolabeled analog of choline (B1196258), has emerged as a significant imaging agent in positron emission tomography (PET) for the detection and monitoring of various cancers. Its utility stems from the altered choline metabolism observed in malignant cells, which exhibit increased uptake and phosphorylation of choline to meet the demands of rapid cell proliferation and membrane synthesis. Understanding the biodistribution of [18F]FCH in preclinical models is paramount for the clinical translation of new cancer therapies and for validating its use as a biomarker.

Cellular Uptake and Metabolism of Fluorocholine

The preferential accumulation of [18F]FCH in tumor cells is a multi-step process. Initially, [18F]FCH is transported across the cell membrane by various choline transporters, which are often overexpressed in cancer cells. Once inside the cell, it is phosphorylated by the enzyme choline kinase (Chk) to form [18F]phosphorylcholine. This phosphorylated form is then trapped within the cell and incorporated into the phosphatidylcholine biosynthesis pathway, a key component of cell membranes. The increased activity of both choline transporters and choline kinase in cancer cells leads to the elevated retention of [18F]FCH, providing the basis for PET imaging.

Cellular Uptake and Metabolism of Fluorocholine cluster_intracellular Extracellular Extracellular Space Cell_Membrane Cell Membrane Intracellular Intracellular Space FCH_ext [18F]Fluorocholine Choline_Transporter Choline Transporters (e.g., CHT, CTL, OCT) FCH_ext->Choline_Transporter FCH_int [18F]Fluorocholine Choline_Transporter->FCH_int Choline_Kinase Choline Kinase (Chk) FCH_int->Choline_Kinase Phosphorylation PhosphoFCH [18F]Phosphorylfluorocholine (Trapped) Choline_Kinase->PhosphoFCH PC_synthesis Phosphatidylcholine Synthesis PhosphoFCH->PC_synthesis Cell_Membrane_Incorp Incorporation into Cell Membrane PC_synthesis->Cell_Membrane_Incorp caption Cellular uptake and metabolic trapping of [18F]Fluorocholine.

Caption: Cellular uptake and metabolic trapping of [18F]Fluorocholine.

Experimental Protocols for Preclinical Biodistribution Studies

The following sections detail standardized protocols for conducting in vivo PET imaging and ex vivo biodistribution studies of [18F]FCH in preclinical tumor models.

Animal Models

A variety of preclinical tumor models are utilized to assess [18F]FCH biodistribution. The choice of model depends on the specific research question. Common models include:

  • Subcutaneous Xenografts: Human cancer cell lines (e.g., prostate, breast, lung) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID).

  • Orthotopic Models: Cancer cells are implanted into the organ of origin to better mimic the tumor microenvironment.

  • **Genetically Engineered Mouse Models (GEMMs

A Technical Guide to the Pharmacokinetics and Dosimetry of 18F-Fluorocholine in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and dosimetry of 18F-Fluorocholine (18F-FCH) in animal studies. The information is curated for researchers, scientists, and professionals involved in drug development, offering a detailed look into the preclinical evaluation of this important radiotracer.

Introduction to 18F-Fluorocholine

18F-Fluorocholine is a radiolabeled analog of choline (B1196258), a vital nutrient for cellular growth and membrane synthesis. Its uptake is significantly increased in cancer cells, making it a valuable tracer for Positron Emission Tomography (PET) imaging in oncology. Understanding its behavior in animal models is a critical step in its translation to clinical applications.

Metabolic Pathway and Cellular Uptake

The mechanism of 18F-FCH uptake begins with its transport into the cell via choline transporters, which are often overexpressed in malignant cells. Once inside the cell, 18F-FCH is phosphorylated by the enzyme choline kinase to form 18F-phosphocholine. This phosphorylated form is then incorporated into the phosphatidylcholine biosynthesis pathway, effectively trapping the radiotracer within the cell and allowing for PET imaging.

Metabolic Pathway of 18F-Fluorocholine cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 18F_FCH_ext 18F-Fluorocholine Choline_Transporter Choline Transporter 18F_FCH_ext->Choline_Transporter Uptake 18F_FCH_int 18F-Fluorocholine Choline_Transporter->18F_FCH_int 18F_Phosphocholine 18F-Phosphocholine 18F_FCH_int->18F_Phosphocholine Phosphorylation Phospholipids Membrane Phospholipids 18F_Phosphocholine->Phospholipids Incorporation Choline_Kinase Choline Kinase Choline_Kinase->18F_Phosphocholine

Figure 1: Cellular uptake and metabolic pathway of 18F-Fluorocholine.

Experimental Protocols in Animal Studies

Standardized protocols are crucial for the reliable assessment of 18F-FCH pharmacokinetics and dosimetry. Below is a generalized experimental workflow based on common practices in preclinical studies.

Experimental Workflow for 18F-Fluorocholine Animal Studies Animal_Prep Animal Preparation (e.g., fasting) Radiotracer_Admin 18F-FCH Administration (intravenous) Animal_Prep->Radiotracer_Admin Anesthesia Anesthesia Radiotracer_Admin->Anesthesia PET_CT_Scan PET/CT Imaging (dynamic or static scans) Anesthesia->PET_CT_Scan Biodistribution Ex vivo Biodistribution (organ harvesting and counting) PET_CT_Scan->Biodistribution Optional Data_Analysis Data Analysis (ROI analysis, SUV calculation) PET_CT_Scan->Data_Analysis Biodistribution->Data_Analysis Dosimetry Dosimetry Calculation (e.g., OLINDA/EXM) Data_Analysis->Dosimetry

Figure 2: Generalized experimental workflow for preclinical 18F-FCH studies.

Animal Models

Commonly used animal models in 18F-FCH studies include:

  • Mice: Nude mice (athymic) are frequently used for xenograft models of human cancers.

  • Rats: Wistar and Sprague-Dawley rats are also utilized for various cancer models and biodistribution studies.

  • Non-human Primates: Macaques are used in later-stage preclinical studies to obtain data more translatable to humans.

Radiotracer Administration

18F-FCH is typically administered via intravenous (IV) injection, often through a tail vein in rodents. The injected dose is carefully measured and adjusted for the animal's body weight.

PET/CT Imaging

Following administration, animals are anesthetized and imaged using a preclinical PET/CT scanner. Imaging can be dynamic, involving continuous scanning immediately after injection to capture the initial distribution, or static, with scans taken at specific time points (e.g., 5, 30, 60, and 120 minutes post-injection).

Ex vivo Biodistribution

In many studies, animals are euthanized at various time points after tracer injection. Organs of interest are then harvested, weighed, and their radioactivity is measured using a gamma counter. This provides a direct measurement of the tracer's distribution, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Pharmacokinetic Data

The following tables summarize the biodistribution of 18F-FCH in various organs of different animal models, as reported in the literature. Values

Unraveling the Biological Analogs of Fluorocholine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological principles of Fluorocholine chloride ([¹⁸F]FCH), a key radiopharmaceutical in positron emission tomography (PET) imaging. By examining its relationship with its natural analog, choline (B1196258), this document provides a comprehensive understanding of its mechanism of action, metabolic pathways, and applications in oncology and beyond. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and molecular imaging.

Introduction to Choline and its Biological Significance

Choline is an essential nutrient vital for numerous physiological processes. It serves as a precursor for the synthesis of phospholipids, such as phosphatidylcholine and sphingomyelin, which are fundamental components of cell membranes.[1] Choline is also a key component in the synthesis of the neurotransmitter acetylcholine (B1216132) and participates in lipid transport and metabolism.[2] The metabolic pathway of choline is intricately regulated, and its dysregulation has been implicated in various diseases, including cancer and neurological disorders.

A pivotal enzyme in choline metabolism is Choline Kinase (ChoK), which catalyzes the phosphorylation of choline to phosphocholine.[3] This is the initial and rate-limiting step in the Kennedy pathway for phosphatidylcholine biosynthesis.[4] Several isoforms of ChoK exist, with Choline Kinase alpha (ChoKα) being of particular interest in oncology due to its overexpression in various cancers, including prostate, breast, and lung cancer.[5][6] This upregulation of ChoKα in malignant cells leads to increased choline uptake and metabolism to support rapid cell proliferation and membrane synthesis.[6]

This compound: A Biological Analog for PET Imaging

This compound, particularly its radiolabeled form [¹⁸F]Fluorocholine ([¹⁸F]FCH), is a synthetic analog of choline.[7] In [¹⁸F]FCH, a stable fluorine atom is replaced with the positron-emitting isotope fluorine-18, allowing for non-invasive in vivo imaging using PET scanners.[2] The structural similarity between fluorocholine and choline allows it to be recognized and processed by the same cellular machinery, making it an excellent tracer for imaging choline metabolism.[7]

The primary application of [¹⁸F]FCH PET imaging is in oncology, where it is used to detect and stage tumors with high choline metabolism.[8] It is also increasingly used for the localization of hyperfunctioning parathyroid glands in patients with hyperparathyroidism.[9]

Mechanism of Action and Cellular Uptake

Similar to choline, [¹⁸F]FCH is transported into cells via specific choline transporters.[2] Once inside the cell, it serves as a substrate for Choline Kinase, which phosphorylates it to [¹⁸F]fluorophosphocholine.[2] This phosphorylated form is then trapped within the cell and is further incorporated into phospholipids, becoming part of the cell membrane.[1] The accumulation of the radiotracer in tissues with high choline uptake and metabolism, such as tumors, allows for their visualization with PET imaging.[2]

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in choline and fluorocholine metabolism and their analysis, the following diagrams are provided.

Choline and Fluorocholine Metabolic Pathway cluster_extracellular Extracellular Space cluster_cell Cell Choline Choline / [¹⁸F]Fluorocholine Choline_in Choline / [¹⁸F]Fluorocholine Choline->Choline_in Choline Transporter P_Choline Phosphocholine / [¹⁸F]Fluorophosphocholine Choline_in->P_Choline Choline Kinase (ChoK) ATP -> ADP Acetylcholine Acetylcholine Choline_in->Acetylcholine Choline Acetyltransferase Betaine Betaine Choline_in->Betaine Choline Dehydrogenase PC Phosphatidylcholine / [¹⁸F]Fluorophosphatidylcholine P_Choline->PC Kennedy Pathway Experimental Workflow for Choline Kinase Assay A Prepare Reaction Mixture (Buffer, ATP, MgCl₂, Choline) B Add Choline Kinase Enzyme A->B C Incubate at 37°C B->C D Stop Reaction C->D E Quantify Phosphocholine (e.g., LC-MS/MS or Radiometric Assay) D->E F Data Analysis (Determine Enzyme Activity) E->F Workflow for Cellular Uptake Assay A Seed Cells in Culture Plates B Incubate with Radiolabeled Choline Analog (e.g., [³H]Choline or [¹⁸F]FCH) A->B C Wash Cells to Remove Extracellular Tracer B->C D Lyse Cells C->D E Measure Intracellular Radioactivity (Scintillation Counting or Gamma Counter) D->E F Data Analysis (Calculate Uptake Rate) E->F

References

Methodological & Application

Application Notes and Protocols for the Quantification of Fluorocholine Chloride ([¹⁸F]FCH) Uptake in PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocholine chloride, labeled with the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]FCH), is a valuable radiopharmaceutical for Positron Emission Tomography (PET) imaging. It serves as an analog of choline (B1196258), a vital precursor for the synthesis of phospholipids, which are essential components of cell membranes. Malignant cells, characterized by rapid proliferation, often exhibit increased choline metabolism, leading to elevated uptake of [¹⁸F]FCH. This property makes [¹⁸F]FCH PET/CT a powerful tool for the detection, staging, and monitoring of various cancers, including prostate cancer, brain tumors, and parathyroid adenomas. This document provides detailed application notes and protocols for the quantitative analysis of [¹⁸F]FCH uptake in PET imaging studies.

Signaling Pathway of [¹⁸F]Fluorocholine Uptake

The uptake of [¹⁸F]FCH in cells is primarily mediated by choline transporters. Once inside the cell, it is phosphorylated by the enzyme choline kinase (ChoK) to form [¹⁸F]phosphorylcholine. This phosphorylated form is then incorporated into phosphatidylcholine through the Kennedy pathway, effectively trapping the radiotracer within the cell. The degree of [¹⁸F]FCH accumulation is therefore indicative of the rate of choline transport and phosphorylation, which are often upregulated in cancer cells.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FCH_ext [¹⁸F]FCH transporter Choline Transporter FCH_ext->transporter Transport FCH_int [¹⁸F]FCH ChoK Choline Kinase (ChoK) FCH_int->ChoK Phosphorylation P_FCH [¹⁸F]Phosphoryl-FCH kennedy Kennedy Pathway P_FCH->kennedy Metabolism PC_FCH [¹⁸F]Phosphatidyl-FCH (Membrane) transporter->FCH_int ChoK->P_FCH kennedy->PC_FCH

Cellular uptake and metabolism of [¹⁸F]FCH.

Quantitative Analysis Methods

The uptake of [¹⁸F]FCH can be quantified using two main approaches: static imaging with Standardized Uptake Value (SUV) analysis and dynamic imaging with kinetic modeling.

Standardized Uptake Value (SUV) Analysis

SUV is a semi-quantitative metric that normalizes the measured radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's body weight. It is the most common method for quantifying tracer uptake in clinical practice.

  • SUVmax: The maximum pixel value within the ROI, which is simple to measure but can be sensitive to image noise.

  • SUVmean: The average of all pixel values within the ROI, providing a more robust measure of overall tumor uptake.

  • Tumor-to-Background Ratio (TBR): The ratio of SUV in the tumor to the SUV in a reference tissue (e.g., healthy tissue), which can improve contrast and reduce variability.

Kinetic Modeling

Dynamic PET imaging involves acquiring a series of images over time to capture the temporal changes in radiotracer concentration. This data can be analyzed using mathematical models to estimate physiological parameters.

  • One-Tissue Compartment Model: A simpler model that describes the tracer exchange between plasma and a single tissue compartment.

  • Two-Tissue Compartment Model: A more complex model that considers two tissue compartments, representing free and metabolized tracer. This model is often preferred for [¹⁸F]FCH as it can better describe the trapping of the tracer after phosphorylation. Key parameters derived from kinetic modeling include:

    • K₁: The rate of tracer transport from plasma to the tissue.

    • k₂: The rate of tracer transport from tissue back to plasma.

    • k₃: The rate of phosphorylation of the tracer within the tissue.

    • k₄: The rate of dephosphorylation.

    • Ki: The net influx rate of the tracer.

Quantitative Data Summary

The following tables summarize key quantitative data for [¹⁸F]FCH PET imaging in various applications.

Table 1: Quantitative Metrics in Prostate Cancer

ParameterValueReference
Sensitivity for Bone Metastases100%
Specificity for Lymph Node Metastases>90%
Repeatability Coefficient (SUVmax)26% - 35%
Mean SUVmax (Concordant Lesions)6.9 ± 3.4
Detection Rate (PSA < 1 ng/mL)20% - 57%
Detection Rate (PSA > 5 ng/mL)82%

Table 2: Quantitative Metrics in High-Grade Glioma

ParameterValueReference
Correlation (K₁ vs. SUVmax)r = 0.861
Correlation (Ki vs. SUVmax)r = 0.808
Diagnostic Accuracy81.8%
SUVmax (Recurrence)Significantly higher than treatment-induced changes
SUVmean (IDH-wildtype)Significantly higher than IDH-mutant

Table 3: Quantitative Metrics in Primary Hyperparathyroidism

ParameterValueReference
Overall Sensitivity98%
Overall Specificity93.33%
SUVmax Threshold for Adenoma>4.12
Correlation (Late-phase SUVmax vs. PTH level)r = 0.768
P/T SUVmax Ratio (60-min) Sensitivity83.06%

Establishing Animal Models for Fluorocholine Chloride Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing animal models in preclinical research involving [18F]Fluorocholine chloride. The following sections offer step-by-step guidance on creating tumor xenograft models, performing PET imaging, and conducting ex vivo biodistribution studies.

Introduction

[18F]Fluorocholine (FCH) is a radiolabeled analog of choline (B1196258) used in Positron Emission Tomography (PET) imaging. It is actively transported into cells and phosphorylated by choline kinase, an enzyme often upregulated in cancer cells due to increased membrane synthesis in rapidly proliferating tumors. This differential uptake allows for the visualization of cancerous tissues. Animal models are indispensable for the preclinical evaluation of FCH, enabling the study of its pharmacokinetics, diagnostic efficacy, and potential as a biomarker for therapy response.

Signaling Pathway of Fluorocholine

The uptake and retention of Fluorocholine in tumor cells are primarily driven by the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.

Fluorocholine_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space FCH_ext [18F]Fluorocholine Transport Choline Transporters FCH_ext->Transport Uptake FCH_int [18F]Fluorocholine Transport->FCH_int CHK Choline Kinase (CHK) FCH_int->CHK ATP ATP ATP->CHK ADP ADP CHK->ADP P_FCH [18F]Phospho- fluorocholine CHK->P_FCH Phosphorylation PC_synthesis Phosphatidylcholine Synthesis P_FCH->PC_synthesis Membrane Cell Membrane Incorporation PC_synthesis->Membrane

Fluorocholine uptake and metabolism pathway.

Experimental Protocols

Establishing Subcutaneous Xenograft Tumor Models in Mice

This protocol describes the establishment of a human tumor xenograft model in immunocompromised mice, a commonly used model for cancer research.

Materials:

  • Human cancer cell line (e.g., PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (or similar basement membrane matrix)

  • 6-8 week old male immunodeficient mice (e.g., BALB/c nude or NSG)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Animal clippers

  • 70% ethanol

Protocol:

  • Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the exponential growth phase and have a viability of >95%.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete culture medium.

    • Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resus

Application Notes and Protocols for Fluorocholine Chloride Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of [18F]Fluorocholine chloride ([18F]FCH), a radiolabeled analog of choline (B1196258), for Positron Emission Tomography (PET) imaging in murine models. These protocols are intended to guide researchers in performing preclinical imaging studies for oncology and other applications.

Introduction

[18F]Fluorocholine is a valuable PET radiotracer for imaging cell proliferation, as its uptake is correlated with the activity of choline kinase, an enzyme often upregulated in cancer cells. It serves as a precursor for the synthesis of phosphatidylcholine, a key component of cell membranes. This document outlines the procedures for animal preparation, radiotracer administration, PET/CT imaging, and biodistribution studies in mice.

Key Experimental Protocols

I. Animal Preparation Protocol

Proper animal preparation is crucial for obtaining high-quality and reproducible imaging data.

  • Animal Models: Various mouse strains can be used, including immunodeficient strains like BALB/c nude mice for xenograft tumor models and immunocompetent strains like C57BL/6 for syngeneic tumor models or other disease models.

  • Housing and Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for an acclimation period of at least one week before any experimental procedures.

  • Fasting: To reduce background signal, it is often recommended to fast the mice for 4-6 hours prior to [18F]FCH injection. This helps to minimize physiological uptake in non-target organs.

  • Anesthesia: For tracer injection and imaging, anesthetize the mice using isoflurane (B1672236) (1.5-3% in oxygen at 0.5-2 L/min). Monitor the animals' vital signs throughout the procedure.

  • Temperature Maintenance: Maintain the animal's body temperature at 37°C using a warming pad during anesthesia and imaging to prevent altered biodistribution of the tracer.

II. [18F]this compound Administration Protocol
  • Radiotracer Preparation: [18F]FCH is typically synthesized by the [18F]fluoromethylation of N,N-dimethylethanolamine. The final product should be a sterile, isotonic saline solution.

  • Dosage: The recommended activity of [18F]FCH for administration in mice ranges from approximately 4.8 MBq to 14.7 MBq per animal. The administered activity should be adjusted based on the sensitivity of the PET scanner and the specific experimental goals. The volume of the injection should be kept low (typically 100-150 µL) to avoid physiological disturbances.

  • Route of Administration: The most common and effective route of administration is a bolus injection via the lateral tail vein.

III. PET/CT Imaging Protocol
  • Uptake Phase: Following intravenous injection of [18F]FCH, allow for an uptake period. The biodistribution of [18F]FCH is rapid, with tissue distribution being nearly static after 10 minutes. Static images are often acquired between 10 and 60 minutes post-injection.

  • Animal Positioning: Place the anesthetized mouse on the scanner bed, typically in a prone position.

  • CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction of the PET data.

  • PET Scan: Acquire PET emission data. The acquisition time can vary depending on the injected dose and scanner sensitivity, but a duration of 10-20 minutes is common for static imaging. Dynamic imaging can also be performed, starting immediately after injection, to assess the tracer kinetics.

  • Image Reconstruction: Reconstruct the PET images using an appropriate algorithm, such as Ordered Subset Expectation Maximization (OSEM), and apply corrections for attenuation, scatter, and radioactive decay.

IV. Ex Vivo Biodistribution Protocol
  • Tissue Collection: At a predetermined time point after [18F]FCH injection (e.g., 30 or 60 minutes), euthanize the mouse via an approved method.

  • Organ Dissection: Quickly dissect the organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle, bone).

  • Weight Measurement: Weigh each tissue sample.

  • Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on [18F]Fluorocholine administration in murine models.

Table 1: Biodistribution of [18F]Fluorocholine in Nude Mice

Organ% Injected Dose per Gram (%ID/g) at 60 min post-injection
Blood0.8 ± 0.2
Heart2.1 ± 0.4
Lungs1.5 ± 0.3
Liver9.8 ± 1.5
Spleen3.1 ± 0.6
Kidneys15.2 ± 2.5
Muscle0.9 ± 0.2
Bone1.2 ± 0.3

Data are presented as mean ± standard deviation and are compiled from representative studies.

Table 2: Recommended Parameters for [18F]FCH PET Imaging in Murine Models

ParameterRecommendationReference
Mouse Strain BALB/c nude, C57BL/6
Anesthesia 1.5-3% Isoflurane in Oxygen
Injected Dose 4.8 - 14.7 MBq
Administration Route Intravenous (tail vein)
Uptake Time 10 - 60 minutes
PET Scan Duration 10 - 20 minutes (static)

Visualizations

Signaling Pathway of [18F]Fluorocholine

FCH_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_membrane Cell Membrane FCH_ext [18F]FCH CHT Choline Transporters FCH_ext->CHT Uptake FCH_int [18F]FCH CK Choline Kinase FCH_int->CK Phosphorylation P_FCH [18F]Phosphoryl-FCH PC_synthesis Phospholipid Synthesis P_FCH->PC_synthesis PC_FCH [18F]Phosphatidyl-FCH CHT->FCH_int CK->P_FCH PC_synthesis->PC_FCH

Caption: Uptake and metabolism of [18F]Fluorocholine in a cell.

Experimental Workflow for Murine [18F]FCH PET/CT Imaging

FCH_Workflow cluster_prep Animal Preparation cluster_admin Tracer Administration cluster_imaging PET/CT Imaging cluster_analysis Data Analysis Fasting Fasting (4-6h) Anesthesia_prep Anesthetize (Isoflurane) Fasting->Anesthesia_prep Catheter Tail Vein Catheterization Anesthesia_prep->Catheter Injection [18F]FCH Injection (4.8-14.7 MBq) Catheter->Injection Uptake Uptake Phase (10-60 min) Injection->Uptake CT_scan CT Scan Uptake->CT_scan Biodist Ex Vivo Biodistribution (optional) Uptake->Biodist PET_scan PET Scan (10-20 min) CT_scan->PET_scan Recon Image Reconstruction PET_scan->Recon ROI Region of Interest (ROI) Analysis Recon->ROI

Caption: Workflow for [18F]FCH PET/CT imaging in murine models.

Troubleshooting & Optimization

Minimizing urinary bladder activity in Fluorocholine chloride PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing urinary bladder activity during Fluorocholine chloride PET imaging experiments.

Troubleshooting Guide

High urinary bladder activity from radiotracer excretion can obscure pelvic and abdominal regions of interest, compromising image quality and diagnostic accuracy. This guide provides a systematic approach to troubleshoot and mitigate this common issue.

Problem: Intense Radiotracer Activity in the Urinary Bladder Obscuring Target Anatomy

Potential Cause Recommended Solution Underlying Principle
Physiological Tracer Excretion Implement a patient hydration protocol.Increased fluid intake promotes diuresis, diluting the radiotracer concentration in the urine and accelerating its clearance from the bladder.
Optimize the patient voiding schedule.Voiding immediately before the scan minimizes the accumulation of radioactive urine. Some studies suggest refraining from voiding before tracer injection may also be beneficial.
Suboptimal Imaging Time Perform early, dynamic imaging of the pelvic region.Acquiring images within the first few minutes post-injection can capture tracer uptake in the target tissue before significant accumulation in the bladder.
Incorporate delayed imaging into the protocol.Delayed scans can improve the tumor-to-background ratio as the tracer washes out from the bladder while being retained in malignant tissues.
Slow Tracer Clearance Administer a diuretic, such as furosemide (B1674285).Diuretics increase the rate of urine production, leading to more rapid clearance of the radiotracer from the urinary system.
Persistent Bladder Activity Consider urinary bladder catheterization.In critical cases where other methods fail, catheterization allows for direct drainage and flushing of the bladder to remove radioactive urine. This is an invasive procedure and should be reserved for specific clinical indications.

Frequently Asked Questions (FAQs)

Q1: What is the typical urinary excretion of 18F-Fluorocholine?

A1: The urinary excretion of 18F-Fluorocholine (FCH) is reported to be relatively low but can be variable. Within the first hour after injection, urinary excretion has been documented as approximately 4.9% ± 4.8% of the administered dose in female patients and 1.9% ± 1.6% in male patients[1]. Most of this urinary radioactivity typically reaches the bladder within the first 20 minutes post-injection[1].

Q2: How does patient hydration affect bladder activity and image quality?

A2: Patient hydration is a crucial step in reducing bladder radioactivity. Adequate hydration helps to dilute the concentration of 18F-Fluorocholine in the urine and promotes more frequent voiding, thereby reducing the overall signal from the bladder. Controlled hydration protocols have been shown to lower background activity in soft tissues and reduce urinary activity in the bladder and kidneys[2]. Good hydration can significantly improve qualitative image quality[3][4].

Q3: What is the recommended voiding protocol?

A3: A common recommendation is for the patient to void immediately before the PET scan to minimize the amount of radioactive urine in the bladder during image acquisition[5]. Interestingly, for another choline-based tracer, 18F-Fluciclovine, refraining from voiding before the injection was found to result in significantly lower urinary bladder radioactivity compared to voiding just before injection[6]. Researchers should consider standardizing their voiding protocol to ensure consistency across studies.

Q4: When should dynamic imaging of the pelvis be performed?

A4: Dynamic imaging of the pelvic region is most effective when performed immediately after the injection of 18F-Fluorocholine[1][5]. An early scan, within the first 4-10 minutes, can visualize the prostate fossa and other pelvic structures before the arrival of radioactive urine in the ureters and bladder[1][5]. This allows for a clear evaluation of tracer uptake in the target region without interference from urinary activity.

Q5: Can diuretics like furosemide be used to reduce bladder activity?

A5: Yes, the administration of a diuretic such as furosemide can significantly reduce bladder activity. Furosemide induces forced diuresis, leading to a more rapid clearance of the radiotracer from the urinary system[7][8][9]. Studies with other PET tracers have shown that administering furosemide can significantly lower the mean and maximum standardized uptake values (SUV) in the bladder[8][9].

Q6: Is bladder catheterization a viable option?

A6: Bladder catheterization is an effective but invasive method to eliminate urinary radioactivity. It involves inserting a catheter to drain the bladder before and during the scan, and may also include flushing the bladder with saline[10][11]. This method provides the most direct and complete removal of radioactive urine but is typically reserved for situations where non-invasive methods are insufficient and the clinical question necessitates a clear view of the pelvic region.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating methods to reduce urinary bladder activity for various PET tracers. While not all data is specific to 18F-Fluorocholine, the principles of reducing urinary excretion artifacts are broadly applicable.

Table 1: Effect of Voiding Protocol on Bladder Activity (18F-Fluciclovine PET/CT)

Voiding Protocol Patients with Moderate Bladder Activity (%) Patients with Intense Bladder Activity (%) Reference
Voiding Before Injection38.9% (14/36)22.2% (8/36)[6]
No Voiding Before Injection17.1% (21/123)4.9% (6/123)[6]

Table 2: Effect of Furosemide on Bladder SUV (18F-PSMA-1007 PET/CT)

Parameter Without Furosemide (Mean ± SD) With Furosemide (Mean ± SD) Reduction (%) Reference
Bladder SUVmax13.20 ± 10.403.92 ± 3.47~70%[9][12]
Bladder SUVpeak10.94 ± 8.023.47 ± 3.13~68%[9][12]
Bladder SUVmean8.74 ± 6.662.81 ± 2.56~68%[9][12]

Experimental Protocols

1. Protocol for Early Dynamic Pelvic Imaging

  • Patient Preparation: Patients should fast for at least 6 hours prior to the scan. Hydration is encouraged, with patients advised to drink approximately 1 liter of water 1-2 hours before the scan. Patients should void immediately before tracer injection.

  • Tracer Injection: Administer 18F-Fluorocholine chloride intravenously as a bolus injection.

  • Dynamic Imaging:

    • Position the patient on the PET/CT scanner immediately after injection.

    • Begin a dynamic (list-mode or framed) acquisition over the pelvic region.

    • Acquisition duration: 8-10 minutes.

    • Framing: Reconstruct into multiple time frames (e.g., 8 x 1-minute frames or 3 x 3-minute frames)[5].

  • Subsequent Imaging: Following the dynamic scan, a standard whole-body static PET/CT can be performed approximately 45-60 minutes post-injection.

2. Protocol for Forced Diuresis with Furosemide

  • Patient Preparation:

    • Ensure adequate oral hydration (e.g., 500-1000 mL of water) starting 1-2 hours before the scan.

    • Fasting for at least 4-6 hours is recommended.

  • Tracer and Diuretic Administration:

    • Administer 18F-Fluorocholine chloride intravenously.

    • Administer furosemide (e.g., 20 mg) intravenously. The timing of furosemide administration can be varied. Some protocols administer it 15 minutes after the tracer[8], while others administer it 30 minutes prior to the PET scan for optimal results with other tracers[7].

  • Uptake Period: Allow for an uptake period of approximately 60 minutes. Encourage the patient to continue drinking water and to void as needed during this time.

  • Imaging:

    • The patient should void immediately before being positioned on the scanner.

    • Perform a standard whole-body PET/CT scan.

    • Delayed pelvic imaging may be considered if bladder activity is still high.

3. Protocol for Bladder Catheterization and Flushing

  • Catheter Placement: A Foley catheter is inserted into the bladder using a sterile technique before the injection of 18F-Fluorocholine.

  • Tracer Injection: Administer the radiotracer intravenously.

  • Bladder Management During Uptake:

    • The bladder can be kept empty by allowing continuous drainage through the catheter.

    • Alternatively, a bladder flushing protocol can be implemented where the bladder is repeatedly filled with sterile saline and then drained.

  • Imaging:

    • For imaging, the bladder can be left empty or filled with a known volume of saline (e.g., 50-100 mL) to achieve a consistent bladder shape and position[11].

    • Perform the PET/CT scan.

  • Post-Imaging: The catheter is removed after the completion of the scan.

Visualizations

experimental_workflow start Patient Preparation (Fasting, Hydration) injection Inject 18F-Fluorocholine start->injection choice Select Mitigation Strategy injection->choice dynamic_scan Early Dynamic Pelvic Scan choice->dynamic_scan Imaging Protocol diuretic Administer Furosemide choice->diuretic Pharmacological catheter Bladder Catheterization choice->catheter Invasive uptake60 60 min Uptake dynamic_scan->uptake60 diuretic->uptake60 drain_flush Drain/Flush Bladder catheter->drain_flush void Void Before Scan uptake60->void wb_scan Whole-Body PET/CT void->wb_scan drain_flush->wb_scan logical_relationship goal Minimize Bladder Activity approach Approaches goal->approach non_invasive Non-Invasive approach->non_invasive invasive Invasive approach->invasive patient_prep Patient Preparation non_invasive->patient_prep imaging_tech Imaging Technique non_invasive->imaging_tech pharma Pharmacological non_invasive->pharma catheterization Catheterization invasive->catheterization hydration Hydration patient_prep->hydration voiding Voiding Protocol patient_prep->voiding dynamic Early Dynamic Scan imaging_tech->dynamic delayed Delayed Imaging imaging_tech->delayed diuretics Diuretics (Furosemide) pharma->diuretics drainage Drainage & Flushing catheterization->drainage signaling_pathway fch_injection 18F-Fluorocholine Injection bloodstream Systemic Circulation (Bloodstream) fch_injection->bloodstream kidneys Kidneys bloodstream->kidneys renal_clearance Renal Clearance kidneys->renal_clearance bladder Urinary Bladder renal_clearance->bladder image_artifact Image Artifact / Obscured Pelvis bladder->image_artifact intervention Interventions hydration Hydration hydration->renal_clearance Increases Dilutes diuretic Diuretic (Furosemide) diuretic->renal_clearance Accelerates voiding Voiding voiding->bladder Empties

References

Addressing image artifacts in Fluorocholine chloride PET/CT scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding image artifacts in Fluorocholine (¹⁸F-Choline) chloride PET/CT scans. The information is tailored for researchers, scientists, and drug development professionals to help ensure the acquisition of high-quality, quantifiable data for experimental and clinical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common categories of artifacts in PET/CT imaging?

A1: Artifacts in PET/CT can be broadly categorized into three groups: patient-related, instrument-related, and radiotracer-related.[1] Patient-related artifacts, such as motion and the presence of metallic implants, are the most frequently encountered.[2] Instrument-related issues can include detector malfunctions or errors in attenuation correction, while radiotracer-related artifacts might involve issues like extravasation of the injected dose.[1]

Q2: Are there any artifacts or interpretation challenges specific to Fluorocholine?

A2: Yes, due to its biodistribution, Fluorocholine presents unique challenges. High physiological uptake is normally observed in the liver, spleen, pancreas, kidneys, bone marrow, and salivary glands.[3][4][5] This intense activity, particularly in the liver and urinary bladder, can sometimes mask underlying pathology or create artifacts that mimic disease.[6] For instance, intense bladder activity can obscure the evaluation of the adjacent prostate bed.[6] Additionally, benign conditions like inflammatory processes and certain benign tumors can also show Fluorocholine uptake, leading to potential false-positive findings.[4][7]

Q3: Why is reviewing non-attenuation-corrected (NAC) images important?

A3: Reviewing NAC images is a critical troubleshooting step. While not quantitatively accurate, NAC images are not affected by artifacts originating from the CT-based attenuation correction map.[3] If an area of high uptake is visible on the attenuation-corrected (AC) images but not on the NAC images, it strongly suggests that the finding is an artifact, often caused by high-density materials like metal implants or contrast agents.[3]

Q4: How can patient preparation impact image quality with Fluorocholine?

A4: Patient preparation is crucial for minimizing artifacts from physiological tracer uptake. While fasting has not been shown to significantly reduce gastrointestinal uptake of Fluorocholine, proper hydration and encouraging the patient to void immediately before the scan can help reduce intense activity in the urinary bladder.[2][3] In some protocols, an early scan of the pelvis is performed immediately after tracer injection, before significant urinary excretion occurs, to get a clearer view of the prostatic fossa.[8][9]

Troubleshooting Guides for Specific Artifacts

Patient Motion Artifacts

Q: My fused PET/CT images show a misalignment between the PET signal and the anatomical structures on the CT. What causes this and how can I fix it?

A: This is a classic motion artifact, often called misregistration. It occurs because the CT and PET scans are acquired sequentially.[1] Any patient movement between or during these acquisitions can lead to a spatial mismatch of the functional (PET) and anatomical (CT) data.[10]

  • Causes:

    • Voluntary patient movement (e.g., shifting position, moving limbs).[10]

    • Involuntary physiological motion (e.g., breathing, cardiac pulsation, peristalsis).[2]

    • Patient discomfort during the scan.[11]

  • Troubleshooting & Correction:

    • Visual Inspection: Carefully review the separate PET and CT images, as well as the fused images, to confirm misregistration. The misalignment is often most evident near the diaphragm or in the extremities.[10]

    • Image Re-registration: Most modern imaging software includes tools for manual or automated re-registration of the PET and CT datasets. This can often correct for minor to moderate patient movements.[11]

    • Data Re-processing: For respiratory motion, if the data was acquired in a list-mode or 4D-gated fashion, it can be reprocessed to select data from specific phases of the respiratory cycle, which can reduce blurring and improve alignment.[12]

    • Repeat Acquisition: In cases of severe motion artifact that cannot be corrected with software, the scan may need to be repeated.[10]

  • Prevention:

    • Patient Communication: Clearly explain the importance of remaining still throughout the entire scan duration.[2]

    • Patient Comfort: Ensure the patient is in a comfortable and stable position before starting the acquisition. Use immobilization devices like straps or cushions when necessary.[11]

    • Respiratory Gating: For thoracic and upper abdominal imaging, use respiratory gating techniques to synchronize data acquisition with the patient's breathing cycle.[12]

Metallic Implant Artifacts

Q: I am observing bright and dark streaks on my CT scan near a patient's metallic implant, and the corresponding PET image shows areas of artificially high and low uptake. How do I address this?

A: These are metal artifacts. High-density materials like dental fillings, hip prostheses, or surgical clips severely attenuate the X-rays used for the CT scan. This leads to "photon starvation" and results in streak artifacts on the reconstructed CT image.[13] When this erroneous CT data is used for PET attenuation correction, it causes significant over- and underestimation of tracer activity in the surrounding tissues.[4]

  • Causes:

    • Beam hardening (lower energy X-rays are absorbed more readily by the metal).

    • Photon scattering and noise.[14]

    • The CT reconstruction algorithm's inability to handle the incomplete projection data.

  • Troubleshooting & Correction:

    • Utilize Metal Artifact Reduction (MAR) Algorithms: Most modern PET/CT scanners are equipped with MAR software. These algorithms identify the metal in the CT image and use various techniques, such as interpolation, to correct the corrupted data before it is used for PET attenuation correction.[3][14] Activating this feature during CT reconstruction is the most effective solution.

    • Review Non-Attenuation-Corrected (NAC) Images: As mentioned in the FAQs, the NAC images can help confirm if an area of high uptake is a true finding or a result of the CT artifact.[3]

    • Modify CT Acquisition Parameters: In some instances, using a higher tube voltage (kVp) for the CT scan can help reduce the severity of metal artifacts, though this may increase the radiation dose.

  • Prevention:

    • Patient Screening: Always inquire about metallic implants during the pre-scan screening process.

    • Protocol Optimization: For patients with known metallic implants in the field of view, ensure that a CT protocol incorporating a MAR algorithm is selected prior to the scan.

Physiological Uptake Artifacts (Bladder, Bowel, Salivary Glands)

Q: There is intense Fluorocholine activity in the patient's bladder, which is making it difficult to evaluate the adjacent tissues. What can be done to mitigate this?

A: Intense urinary excretion of Fluorocholine is a known challenge that can obscure nearby structures like the prostate or lymph nodes.[6]

  • Causes:

    • Fluorocholine and its metabolites are excreted via the urinary tract.[9]

  • Troubleshooting & Mitigation:

    • Patient Hydration and Voiding: Ensure the patient is well-hydrated before the scan and instruct them to void immediately before the PET acquisition begins. This helps to dilute the tracer concentration in the bladder and reduce overall activity.[15]

    • Early Pelvic Imaging: Acquire a short, static PET scan of the pelvis immediately after tracer injection (e.g., 1-4 minutes post-injection). At this early time point, there is minimal tracer accumulation in the bladder, providing a clearer view of the prostate bed.[8][15]

    • Delayed Imaging: In some cases, acquiring additional delayed images of the pelvis after the patient has voided again can be helpful.

    • Pharmacological Intervention: The use of a diuretic agent like furosemide (B1674285) can help increase the clearance of the tracer from the urinary system, although this must be done according to a validated protocol.[7]

Q: I see variable and sometimes intense Fluorocholine uptake in the bowel and salivary glands. How can I differentiate this from pathological uptake?

A: Physiological uptake in the bowel and salivary glands is normal for Fluorocholine.[5] The key is to distinguish this from malignant lesions.

  • Bowel Uptake:

    • Appearance: Often diffuse or segmental and follows the anatomical course of the intestines. It can be variable due to peristalsis.

    • Mitigation: While fasting has not been proven to eliminate gut activity, ensuring the patient has not eaten a large meal immediately before the scan may be beneficial.[3] Careful correlation with the CT scan is essential to distinguish luminal activity from lymph node uptake.

  • Salivary Gland Uptake:

    • Appearance: Typically symmetric and intense uptake in the parotid and submandibular glands is expected.[5]

    • Troubleshooting: Asymmetry or focal uptake within a gland that corresponds to a palpable nodule or a suspicious lesion on CT should be investigated further. However, benign salivary gland tumors can also show increased uptake.[16] A thorough clinical history and correlation with other imaging modalities are crucial.

Quantitative Data Summaries

The following tables summarize the quantitative impact of artifact correction techniques. Note that much of the published data is for ¹⁸F-FDG or ⁶⁸Ga-PSMA; while the principles are applicable to ¹⁸F-Choline, the exact quantitative impact may vary.

Table 1: Impact of Metal Artifact Reduction (iMAR) on PET Quantification

ParameterConditionSUV ChangeConfidence in InterpretationReference
¹⁸F-FDG ConcentrationPhantom with hip prosthesis, cold artifact30% deficit restoredN/A[13]
Lesion SUVmeanPatient scans (¹⁸F-FDG & ⁶⁸Ga-PSMA)Mean absolute difference of 3.5% ± 3.3%Average improvement of 28% ± 20%[13]

Table 2: Impact of Respiratory Motion on SUVmax

Lesion LocationMotion Correction MethodAverage Increase in SUVmaxReference
Lung (Lower Region)Deep-Inspiration Breath-Hold vs. Free-BreathingUp to 51.8%[17]
Thoracic TumorsAmplitude Gating vs. Ungated27%[13]
Phantom (1-mL lesion)Gating for average respiratory motion30% recovery[18]
Phantom (1-mL lesion)Gating for maximal respiratory motion48% recovery[18]

Detailed Experimental Protocols

Protocol 1: Patient Preparation for Minimizing Bladder and Bowel Artifacts
  • Patient Communication: Inform the patient about the entire procedure, including the importance of hydration and voiding.

  • Dietary Instructions: While extended fasting is not definitively required, instruct the patient to avoid foods high in choline (B1196258) for 12-24 hours before the scan and to fast for at least 4-6 hours prior to the tracer injection.[9]

  • Hydration: Encourage the patient to drink approximately 1 liter of water, starting 1-2 hours before the scheduled injection time.

  • Pre-Injection Voiding: Ask the patient to empty their bladder completely just before the Fluorocholine injection.

  • Tracer Administration: Administer the ¹⁸F-Choline dose via intravenous injection.

  • Uptake Period: The standard uptake period is typically 40-60 minutes. During this time, the patient should rest comfortably and avoid significant movement.

  • Pre-Scan Voiding: Instruct the patient to void their bladder again immediately before being positioned on the scanner bed.[15] This is the most critical step for reducing bladder activity on the primary whole-body scan.

Protocol 2: Respiratory Gating Workflow for Thoracic/Upper Abdominal Scans
  • Patient Setup: Position the patient comfortably on the PET/CT scanner bed. Place the respiratory tracking device (e.g., a pressure-sensitive belt or an infrared camera with a marker block) on the patient's abdomen or chest.

  • Monitor Breathing: Observe the patient's breathing pattern on the monitoring console to ensure it is stable and regular.

  • Acquire Gated CT: Perform a low-dose helical CT scan for attenuation correction. The respiratory tracking system records the breathing waveform simultaneously.

  • Acquire Gated PET: Start the PET acquisition in list mode, which records each detected event with its precise timing and location information. The respiratory tracking system continues to record the breathing waveform and sends trigger signals to the PET scanner.

  • Data Binning: Post-acquisition, the software uses the respiratory waveform to sort the PET list-mode data into a number of "bins" or "gates," each corresponding to a specific phase of the respiratory cycle (e.g., end-inspiration, end-expiration).[12]

  • Image Reconstruction: Reconstruct the PET images for each gate separately. This creates a 4D PET dataset. A single, motion-corrected 3D image can be generated by selecting a specific gate (e.g., the end-expiration phase, where motion is minimal) or by using algorithms that re-align and sum the data from multiple gates.

Visualizations: Workflows and Logical Relationships

Artifact_Troubleshooting_Workflow cluster_start Initial Image Review cluster_analysis Artifact Analysis cluster_identification Identify Artifact Type cluster_correction Correction & Mitigation Start Image Acquisition Complete ReviewAC Review Attenuation-Corrected (AC) PET/CT Images Start->ReviewAC SuspectArtifact Artifact Suspected? ReviewAC->SuspectArtifact ReviewNAC Review Non-Attenuation- Corrected (NAC) Images SuspectArtifact->ReviewNAC Yes NoArtifact Finalize Report SuspectArtifact->NoArtifact No CheckCT Inspect CT for Artifacts (Streaks, Misalignment) ReviewNAC->CheckCT CorrelateHistory Correlate with Patient History (Implants, Prior Scans) CheckCT->CorrelateHistory IsMotion Misalignment between PET and CT? CorrelateHistory->IsMotion IsMetal Streak Artifacts on CT from High-Density Object? IsMotion->IsMetal No CorrectMotion Perform Software Co-registration IsMotion->CorrectMotion Yes IsPhysiological High Uptake in Bladder, Bowel, Salivary Glands? IsMetal->IsPhysiological No CorrectMetal Re-reconstruct CT with Metal Artifact Reduction (MAR) IsMetal->CorrectMetal Yes MitigatePhysiological Review Early Phase Images; Correlate with Anatomy IsPhysiological->MitigatePhysiological Yes Report Document Artifact and Correction Method in Report IsPhysiological->Report No / Other CorrectMotion->Report CorrectMetal->Report MitigatePhysiological->Report Report->NoArtifact

Caption: A decision-making workflow for identifying and addressing common image artifacts.

Patient_Prep_Workflow cluster_prep Patient Preparation (Pre-Injection) cluster_scan Injection & Scan Protocol Hydration Begin Hydration (1L Water) PreInjectVoid Void Bladder Immediately Before Injection Hydration->PreInjectVoid Fasting Confirm Fasting Status (4-6 hours) Fasting->Hydration Screening Screen for Metal Implants & Explain Procedure Screening->Fasting Injection Inject ¹⁸F-Choline PreInjectVoid->Injection EarlyPelvis Optional: Early Pelvic Scan (1-4 min post-injection) Injection->EarlyPelvis Uptake Uptake Period (40-60 min) Injection->Uptake EarlyPelvis->Uptake PreScanVoid Void Bladder Immediately Before Scan Uptake->PreScanVoid Scan Perform Whole-Body PET/CT Scan PreScanVoid->Scan

Caption: Optimized patient workflow to minimize physiological uptake artifacts.

Attenuation_Correction_Principle cluster_errors Potential Sources of Artifacts CT_Scan 1. CT Scan Acquisition CT_Image 2. CT Image (Hounsfield Units) CT_Scan->CT_Image Conversion 3. Convert HU to 511 keV Attenuation Coefficients (μ-map) CT_Image->Conversion CT_Artifacts Metal or Motion Artifacts in CT Image CT_Image->CT_Artifacts Correction_Process 5. Attenuation Correction Algorithm Conversion->Correction_Process PET_Emission 4. Raw PET Emission Data (Non-Corrected) PET_Emission->Correction_Process Final_Image 6. Final Attenuation-Corrected PET Image (Quantitative) Correction_Process->Final_Image Misregistration Misalignment between CT (μ-map) and PET Data Correction_Process->Misregistration

Caption: Principle of CT-based attenuation correction and sources of error.

References

Correction methods for physiological uptake in Fluorocholine PET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to physiological uptake in Fluorocholine (FCH) PET experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues & High Background Signal

Question 1: We are observing high background signal across our FCH PET images, making it difficult to identify the target lesion. What are the common causes and how can we reduce it?

Answer:

High background signal in FCH PET can stem from several factors. Understanding the normal biodistribution of FCH is key to differentiating physiological uptake from pathological findings.

Common Causes of High Background:

  • Normal Physiological Uptake: FCH is naturally taken up by several organs. Physiological uptake is typically observed in the kidneys, liver, salivary glands, and pancreas. Weaker uptake can also be seen in the spleen, bone marrow, and muscles.

  • Patient Preparation: Inadequate patient preparation can contribute to altered biodistribution.

  • Tracer Administration and Timing: Issues with the radiotracer injection or improper uptake timing can affect image quality.

Troubleshooting Steps:

  • Review Patient Preparation Protocols:

    • Fasting: While one study found that fasting for 6 hours did not significantly affect FCH uptake in the gastrointestinal tract, it is often recommended to ensure standardized conditions. A minimum of 4 hours of fasting is a common practice.

    • Hydration: Encourage slow hydration with normal saline for the patient between the injection and the scan acquisition. This can help facilitate the clearance of the tracer.

  • Optimize Imaging Protocol:

    • Uptake Time: Consider dual-time-point imaging. Early acquisition (e.g., 5 minutes post-injection) and delayed acquisition (e.g., 60 minutes post-injection) can help differentiate between physiological and pathological uptake. Lesion-to-background contrast may improve on delayed images.

    • Image Reconstruction: Employ appropriate image reconstruction algorithms. Some advanced reconstruction techniques can help correct for physiological background signals, such as intense bladder activity.

  • Correlate with Anatomical Imaging: Always correlate PET findings with co-registered CT or MRI scans to distinguish physiological uptake in normal structures from true pathological signals.

Urinary System: Bladder Uptake

Question 2: The high signal from the bladder is obscuring the pelvic region in our FCH PET scans. What methods can be used to reduce this interference?

Answer:

Urinary excretion of FCH leads to high activity in the bladder, which can be a significant challenge for imaging pelvic structures like the prostate. While many correction strategies have been developed for 18F-FDG, the principles can be adapted for FCH PET.

Correction & Mitigation Strategies:

  • Patient Hydration and Voiding:

    • Ensure the patient is well-hydrated before and after the FCH injection.

    • Instruct the patient to void immediately before the PET scan to minimize the amount of radioactive urine in the bladder.

  • Diuretics (Use with Caution):

    • The use of diuretics like furosemide (B1674285), combined with hyperhydration, has been shown to effectively reduce bladder activity for 18F-FDG PET. This approach could be tested and validated for FCH PET.

    • Experimental Protocol: A potential protocol, adapted from 18F-FDG studies, could involve subcutaneous saline boluses and an intraperitoneal or intravenous dose of furosemide prior to image acquisition.

  • Image Reconstruction-Based Correction:

    • Advanced image reconstruction algorithms can model and subtract the contribution of bladder activity from the final image. This method has been explored in simulation studies for FCH PET and can reduce the impact of bladder uptake on the quantification of nearby lesions.

Experimental Protocol: Hydration and Diuresis for Reducing Bladder Signal (Adapted from 18F-FDG Studies)

This protocol is based on methods proven effective for 18F-FDG and may require optimization for FCH.

  • Subject Preparation:

    • Fast the subject for a minimum of 4 hours.

    • Provide access to water to ensure adequate hydration.

  • Hydration and Furosemide Administration:

    • 45 minutes before PET acquisition: Administer a subcutaneous (SC) saline bolus.

    • 25 minutes before PET acquisition: Administer a second SC saline bolus along with a dose of furosemide (e.g., 3.5-7 mg/kg for small animal models).

  • FCH Injection and Uptake:

    • Administer FCH intravenously at the appropriate time point within this hydration schedule, allowing for the desired tracer uptake period.

  • Pre-Scan Voiding:

    • Immediately before placing the subject in the scanner, encourage or facilitate complete bladder voiding.

  • Image Acquisition:

    • Proceed with the standard PET/CT acquisition protocol.

Workflow for Bladder Signal Reduction

G cluster_prep Patient Preparation cluster_intervention Intervention cluster_imaging Imaging & Analysis p1 Ensure adequate hydration p2 Instruct patient to fast (≥ 4 hours) p1->p2 p3 Administer FCH tracer p2->p3 p4 Continue slow hydration post-injection p3->p4 i1 Patient voids immediately before scan p4->i1 acq Acquire PET/CT images i1->acq recon Apply reconstruction-based correction algorithms (optional) acq->recon analysis Image Analysis recon->analysis

Caption: Workflow for minimizing bladder-related artifacts.

Head and Neck: Salivary & Lacrimal Gland Uptake

Question 3: We consistently see very high FCH uptake in the salivary and lacrimal glands. Is this normal, and can it be corrected?

Answer:

Yes, intense FCH uptake in the salivary (parotid, submandibular) and lacrimal glands is a normal and expected physiological finding. It does not typically require a "correction" in the sense of elimination, but rather careful interpretation to avoid mischaracterizing it as a pathological process.

Management and Interpretation:

  • Acknowledge as Physiological: The primary step is to recognize this uptake as a normal part of FCH biodistribution. The intensity can be symmetrical and high.

  • Anatomical Correlation: Use the co-registered CT or MRI to confirm that the high uptake corresponds anatomically to the salivary or lacrimal glands.

  • Differentiating from Malignancy: While physiological uptake is common, malignancies can also occur in these glands. Malignant lesions may present with different uptake patterns or morphologies on CT/MRI compared to the diffuse uptake seen in normal glandular tissue. Other tracers, like 4'-[methyl-11C]-thiothymidine (4DST), may offer better differentiation between benign and malignant salivary gland tumors than FCH or FDG.

  • No Standard Correction Protocol: Currently, there are no established protocols to pharmacologically block or significantly reduce this physiological FCH uptake without potentially altering pathological uptake. Management relies on accurate image interpretation.

Logical Diagram for Salivary Gland Uptake Interpretation

Technical Support Center: Enhancing Tumor-to-Background Contrast with Fluorocholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Fluorocholine chloride (¹⁸F-FCH) in preclinical and clinical imaging. Our resources are designed to help you optimize your experimental protocols and overcome common challenges to achieve high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in tumor imaging?

A1: Fluorocholine (FCH) is an analog of choline (B1196258), an essential nutrient for cell membrane synthesis. Tumor cells often exhibit increased proliferation rates, leading to a higher demand for choline to build new cell membranes. ¹⁸F-FCH is taken up by cells through choline transporters, which are frequently overexpressed in cancer cells. Once inside the cell, ¹⁸F-FCH is phosphorylated by the enzyme choline kinase into ¹⁸F-phosphocholine. This phosphorylated form is trapped within the cell and incorporated into the phosphatidylcholine biosynthesis pathway, leading to its accumulation in malignant tissues. This increased uptake in tumor cells compared to surrounding healthy tissue forms the basis for the enhanced tumor-to-background contrast observed in Positron Emission Tomography (PET) imaging.

Q2: What are the typical physiological uptakes of ¹⁸F-FCH that I should be aware of?

A2: Physiological uptake of ¹⁸F-FCH occurs in several organs, which is important to recognize to avoid misinterpretation of images. Significant uptake is normally observed in the kidneys, liver, salivary glands, and pancreas. Weaker physiological uptake can be seen in the spleen, bone marrow, and muscles. Understanding this normal biodistribution is crucial for differentiating cancerous lesions from healthy tissue.

Q3: Can benign lesions show uptake of ¹⁸F-FCH?

A3: Yes, increased uptake of ¹⁸F-FCH has been documented in various benign lesions, which can be a potential pitfall in image interpretation. These include adrenal and parathyroid adenomas, meningiomas, sarcoidosis lesions, and thymomas. Inflammatory processes can also lead to focal ¹⁸F-FCH accumulation. Therefore, correlation with clinical history and other imaging modalities is often necessary to confirm the nature of an ¹⁸F-FCH-avid lesion.

Troubleshooting Guides

Problem 1: Poor Tumor-to-Background Contrast

Possible Cause Troubleshooting Steps
Suboptimal Scan Timing The time between tracer injection and PET acquisition is critical. For many applications, imaging 60 minutes post-injection provides a good balance between tracer uptake in the tumor and clearance from the background. However, the optimal time can vary depending on the tumor type and location. Consider performing dynamic imaging or multiple static acquisitions at different time points to determine the optimal window for your specific model or patient population.
Low Tracer Dose Ensure the administered activity of ¹⁸F-FCH is appropriate for the subject's weight and the sensitivity of the PET scanner. A typical dose for human studies is around 4.07 MBq/kg.
Patient/Animal Preparation While fasting is not always strictly required for FCH PET, a fasting period of at least 4-6 hours is often recommended to reduce physiological background noise. Ensure the subject is well-hydrated to promote urinary clearance of the tracer, which can be especially important for pelvic imaging.
Tumor Biology Some tumors may have inherently low choline kinase activity or different metabolic pathways, leading to lower ¹⁸F-FCH uptake. In such cases, consider alternative imaging agents that target different biological processes.

Problem 2: Image Artifacts

Possible Cause Troubleshooting Steps
Patient or Animal Motion Motion during the PET/CT scan can lead to misalignment between the PET and CT data, resulting in inaccurate attenuation correction and artifacts. Ensure the subject is comfortable and immobilized during the scan. For animal studies, appropriate anesthesia is crucial.
Urinary Tract Activity High concentrations of ¹⁸F-FCH in the bladder and ureters can obscure adjacent structures, particularly in the pelvis. To mitigate this, consider early dynamic or static imaging of the pelvis within the first 10 minutes after injection, before significant tracer accumulation in the bladder. Encouraging the patient to void immediately before the scan can also help.
Metal Implants Metallic implants can cause significant artifacts on the CT scan, leading to incorrect attenuation correction of the PET data. Modern PET/CT scanners often have software algorithms to correct for these artifacts. If not, be aware of the potential for artificially high or low uptake values in the vicinity of the implant.
Truncation Artifacts This occurs when parts of the subject's body are outside the CT field of view, leading to inaccurate attenuation correction at the edges of the PET image. Proper patient or animal positioning is key to avoiding this artifact.

Quantitative Data Summary

Table 1: Standardized Uptake Values (SUV) of ¹⁸F-FCH in Different Tissues

Tissue Type Mean SUVmax (Range) Reference
Malignant Prostate Sextants6.0 ± 2.0
Benign Prostate Sextants3.8 ± 1.4
Hepatocellular Carcinoma (HCC)12.3 (6.4 - 15.2)
High-Grade Gliomas2.85
Low-Grade Gliomas1.38
Recurrent Brain Neoplasms (Positive)8.02
Recurrent Brain Neoplasms (Negative)0.94

Table 2: Biodistribution and Radiation Dosimetry of ¹⁸F-FCH in Humans

Organ Mean % Injected Dose (at 10-20 min) Estimated Radiation Dose (mSv/MBq) Reference
Kidney-0.16 (males), 0.17 (females)
Liver--
Spleen--
Bladder Wall1.9% (males), 4.9% (females)0.06
Effective Dose Equivalent (Whole Body) -~0.03

Experimental Protocols

Protocol 1: ¹⁸F-FCH PET/CT Imaging for Prostate Cancer Recurrence

  • Patient Preparation: Patients should fast for at least 4 hours prior to the scan. They should be well-hydrated and encouraged to void immediately before the imaging procedure begins.

  • Radiotracer Injection: Administer ¹⁸F-Fluorocholine chloride intravenously at a dose of approximately 4.07 MBq/kg of body weight.

  • Early Pelvic Imaging (Optional but Recommended): To minimize interference from urinary activity, acquire dynamic or static PET images of the pelvic region starting immediately after injection for the first 8-10 minutes (e.g., 1-minute frames).

  • Whole-Body Imaging: Approximately 60 minutes after tracer injection, perform a whole-body static PET/CT scan from the mid-thigh to the base of the skull.

  • Image Acquisition: Use a low-dose CT for attenuation correction and anatomical localization. PET acquisition parameters should be optimized for the specific scanner being used.

  • Image Analysis: Analyze the images for focal areas of increased ¹⁸F-FCH uptake that are outside the areas of normal physiological distribution. Calculate Standardized Uptake Values (SUV) for quantitative assessment.

Protocol 2: ¹⁸F-FCH PET/CT for Brain Tumor Imaging

  • Patient Preparation: A 4- to 6-hour fast is recommended.

  • Radiotracer Injection: Administer ¹⁸F-Fluorocholine chloride intravenously.

  • Image Acquisition: Perform a dynamic or static PET/CT scan of the brain. Due to minimal uptake in normal brain parenchyma, high tumor-to-background contrast can be achieved.

  • Image Analysis: Evaluate for areas of abnormal tracer accumulation within the brain. Compare the uptake intensity (SUVmax) with the contralateral normal brain tissue to calculate a tumor-to-background ratio. In cases of suspected recurrence, ¹⁸F-FCH PET/CT can help differentiate tumor from radiation-induced necrosis.

Visualizations

Validation & Comparative

A Head-to-Head Battle in Prostate Cancer Imaging: [18F]Fluorocholine vs. PSMA-Ligand PET in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of imaging agent in preclinical prostate cancer models is critical for accurately assessing tumor burden and therapeutic response. This guide provides an objective comparison of two prominent PET radiotracers: [18F]Fluorocholine ([18F]FCH) and Prostate-Specific Membrane Antigen (PSMA) ligands, with a focus on their performance in prostate cancer models, supported by available experimental data.

While direct head-to-head preclinical studies comparing [18F]FCH and PSMA-ligand PET in the same prostate cancer models are limited, a comparative analysis can be drawn from individual studies on each tracer. The overwhelming consensus from extensive clinical research indicates the superior performance of PSMA-ligand PET, a finding that is beginning to be explored and supported by the available preclinical data.

Performance in Prostate Cancer Models: A Comparative Overview

PSMA-ligand PET tracers have demonstrated significantly higher tumor uptake and better tumor-to-background ratios in preclinical xenograft models compared to the more established [18F]FCH. This is largely attributed to the high and specific expression of PSMA on the surface of most prostate cancer cells, providing a distinct advantage over the proliferation-based uptake mechanism of [18F]FCH.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies involving [18F]FCH and various PSMA-ligands in common prostate cancer xenograft models. It is important to note that these data are compiled from different studies and are not from direct comparative experiments.

Radiotracer Prostate Cancer Model Tumor Uptake (%ID/g) Time Post-Injection
[18F]Fluorocholine Ehrlich Ascites (in vitro)(Data on specific %ID/g in xenografts is limited in readily available literature)-
[68Ga]Ga-PSMA-11 LNCaP Xenograft~5.0 - 6.01-3 hours
[18F]DCFPyL LNCaP Xenograft~5.0 - 6.01-3 hours
[18F]PSMA-1007 LNCaP XenograftHigher than [68Ga]Ga-PSMA-111 hour
[18F]PSMA-11 LNCaP XenograftHigher than [68Ga]Ga-PSMA-111 hour

Table 1: Comparison of Tumor Uptake in Preclinical Models.

Radiotracer Prostate Cancer Model Mean SUVmax Time Post-Injection
[18F]Fluorocholine (Preclinical SUV data is not widely reported)--
[68Ga]Ga-PSMA-11 LNCaP Xenograft(Not consistently reported in preclinical studies)-
[18F]DCFPyL LNCaP Xenograft(Not consistently reported in preclinical studies)-
[18F]PSMA-1007 LNCaP Xenograft(Not consistently reported in preclinical studies)-
[18F]PSMA-11 LNCaP Xenograft(Not consistently reported in preclinical studies)-

Table 2: Comparison of Mean SUVmax in Preclinical Models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are generalized experimental protocols for PET imaging with [18F]FCH and PSMA-ligands in prostate cancer xenograft models, based on commonly reported procedures.

[18F]Fluorocholine PET Imaging Protocol
  • Animal Model: Male athymic nude mice (4-6 weeks old).

  • Cell Line and Tumor Induction: Subcutaneous injection of a suspension of human prostate cancer cells (e.g., LNCaP, PC-3) in a suitable medium (e.g., Matrigel) into the flank of the mice. Tumors are allowed to grow to a specified size (e.g., 100-500 mm³).

  • Radiotracer Administration: Intravenous injection of [18F]FCH (typically 3.7-7.4 MBq) via the tail vein.

  • PET/CT Imaging: Dynamic or static PET scans are acquired at specified time points post-injection (e.g., dynamic scan for the first 60 minutes, followed by static scans at 1 and 2 hours). A CT scan is performed for attenuation correction and anatomical localization.

  • Data Analysis: Regions of interest (ROIs) are drawn on the PET images over the tumor and various organs to calculate the percentage of injected dose per gram of tissue (%ID/g) and the standardized uptake value (SUV).

PSMA-Ligand PET Imaging Protocol
  • Animal Model: Male athymic nude mice (4-6 weeks old).

  • Cell Line and Tumor Induction: Subcutaneous injection of PSMA-positive human prostate cancer cells (e.g., LNCaP) in a suitable medium into the flank of the mice. Tumors are grown to a target size. For negative controls, PSMA-negative cells (e.g., PC-3) can be used.

  • Radiotracer Administration: Intravenous injection of the PSMA-ligand (e.g., [68Ga]Ga-PSMA-11, [18F]DCFPyL, [18F]PSMA-1007; typically 3-15 MBq) via the tail vein.

  • PET/CT Imaging: Static or dynamic PET scans are acquired at various time points post-injection (e.g., 1, 2, and 4 hours) to determine optimal imaging time. A CT scan is performed for anatomical co-registration.

  • Data Analysis: Quantitative analysis is performed by drawing ROIs on the PET images to determine %ID/g and SUV in the tumor and key organs. Tumor-to-background ratios are calculated to assess image contrast.

Signaling Pathways and Experimental Workflows

To understand the biological basis of these imaging agents and the experimental design, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

choline_kinase_pathway Choline Kinase Signaling Pathway in Prostate Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Choline Choline Choline_Transporter Choline Transporter Choline->Choline_Transporter Uptake Choline_in Intracellular Choline Choline_Transporter->Choline_in Choline_Kinase Choline Kinase (ChoK) Choline_in->Choline_Kinase Substrate Phosphocholine Phosphocholine Choline_Kinase->Phosphocholine Phosphorylation PC_synthesis Phosphatidylcholine Synthesis Phosphocholine->PC_synthesis Cell_Membrane_Biosynthesis Cell Membrane Biosynthesis PC_synthesis->Cell_Membrane_Biosynthesis Proliferation Cell Proliferation Cell_Membrane_Biosynthesis->Proliferation

Caption: Choline Kinase Signaling Pathway.

psma_signaling_pathway PSMA Signaling Pathway in Prostate Cancer cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PSMA_Ligand PSMA Ligand (e.g., [18F]PSMA-1007) PSMA PSMA PSMA_Ligand->PSMA Binding Internalization Endocytosis & Internalization PSMA->Internalization PI3K_AKT_Pathway PI3K/AKT Pathway PSMA->PI3K_AKT_Pathway Activates MAPK_Pathway MAPK Pathway PSMA->MAPK_Pathway Modulates Cell_Survival Cell Survival & Proliferation PI3K_AKT_Pathway->Cell_Survival MAPK_Pathway->Cell_Survival

Caption: PSMA Signaling Pathway.

experimental_workflow Preclinical PET Imaging Workflow Cell_Culture Prostate Cancer Cell Culture (e.g., LNCaP) Tumor_Implantation Tumor Cell Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Radiotracer_Injection Radiotracer Injection ([18F]FCH or PSMA-ligand) Tumor_Growth->Radiotracer_Injection PET_CT_Scan PET/CT Imaging Radiotracer_Injection->PET_CT_Scan Data_Analysis Image Reconstruction & Data Analysis (ROI, SUV, %ID/g) PET_CT_Scan->Data_Analysis Biodistribution Ex vivo Biodistribution (Optional) PET_CT_Scan->Biodistribution

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fluorocholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like fluorocholine chloride is a critical component of laboratory safety, ensuring the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices in laboratory safety and chemical management.

Immediate Safety and Handling Protocols

This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation[1][2][3]. Therefore, stringent adherence to safety precautions is mandatory during handling and disposal.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. Before handling this compound, ensure the following are correctly worn:

Protective EquipmentSpecificationRationale
Eye Protection Tightly sealed safety glasses or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][4]Protects against splashes and dust, preventing serious eye irritation.[2][3]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber, NBR). Gloves must be inspected before use and disposed of properly after handling.[1][3][4]Prevents skin contact, which can cause irritation.[2][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator. Use in a well-ventilated area, with local exhaust ventilation where dust may be generated.[1][3]Avoids inhalation of dust, which may cause respiratory irritation.[2][3]
Body Protection Laboratory coat or apron. For larger spills, wear fire/flame resistant and impervious clothing.[3][4]Protects against contamination of personal clothing and skin.[1]

General Handling Practices:

  • Avoid all personal contact, including inhalation of dust.[2]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][5]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][5]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to prevent its entry into the environment and to comply with all applicable local, state, and federal regulations.[3][6]

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials, in a clean, dry, sealable, and clearly labeled container.[2]

  • Do not mix with other waste materials. Leave the chemical in its original container if possible.

Step 2: Spill Management In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • For Dry Spills:

    • Alert personnel in the area and evacuate if necessary.[2]

    • Wearing appropriate PPE, gently sweep or vacuum up the spilled material.[2]

    • Use dry clean-up procedures and avoid generating dust.[2]

    • Place the collected material into a labeled, sealed container for disposal.[2]

  • For Wet Spills:

    • Control the spill and prevent it from entering drains or waterways.[2]

    • Use an absorbent material to contain the spill.

    • Vacuum or shovel the material into a labeled, sealed container for disposal.[2]

    • Wash the spill area with large amounts of water.[2]

Step 3: Final Disposal

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

  • Engage a licensed disposal company for the final disposal of the waste.[5]

  • Alternatively, the residue may be buried in an authorized landfill, as per local regulations.[2]

  • Contaminated packaging should be handled in the same manner as the substance itself.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

This compound Disposal Workflow A Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) A->B C Waste Generation A->C D Spill Occurs A->D E Collect Waste in Labeled, Sealed Container C->E G Dry Spill Cleanup (Avoid Dust Generation) D->G H Wet Spill Cleanup (Contain and Absorb) D->H F Consult Institutional EHS for Guidance E->F I Transfer to Licensed Disposal Company F->I G->E H->E J Final Disposal in Accordance with Regulations I->J

References

Safeguarding Your Research: A Guide to Handling Fluorocholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fluorocholine chloride, a biochemical reagent used in life science research. Adherence to these procedural steps will help ensure safe operational practices and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to avoid exposure. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA. Tightly sealed safety glasses are recommended.Prevents eye irritation or serious eye damage from splashes or dust.
Hand Protection Wear compatible chemical-resistant gloves. Suitable materials include polychloroprene, nitrile rubber, butyl rubber, and polyvinyl chloride.Prevents skin irritation and absorption. Gloves should be inspected for wear and degradation before use.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient or when dust is generated.Protects against respiratory irritation from inhaling dust or aerosols.
Body Protection Wear protective clothing to prevent skin exposure. A lab apron and chemical-resistant safety shoes are also recommended.Minimizes the risk of skin contact with the chemical.

Operational Plan: Step-by-Step Handling Protocol

Following a systematic procedure for handling this compound will minimize risks and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. Mechanical exhaust is required.

  • Ensure a safety shower and eye wash unit are readily accessible.

  • Keep the container tightly closed when not in use.

2. Handling the Compound:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.

  • Do not eat, drink, or smoke when handling the chemical.

  • Wash hands thoroughly with soap and water after handling.

  • Launder contaminated clothing separately before reuse.

3. Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.

  • Protect from light and moisture. Recommended storage temperatures are between 2°C and 8°C.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation occurs.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Clean up spills immediately, avoiding dust generation.

  • Wear full personal protective equipment, including a dust respirator.

  • For dry spills, use dry clean-up procedures such as sweeping or vacuuming.

  • Place the spilled material into a clean, dry, sealable, and labeled container for disposal.

  • Wash the spill area thoroughly with water, preventing runoff into drains.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Dispose of waste in accordance with all applicable local, state, and federal regulations.

  • Collect waste in closed and suitable containers for disposal.

  • Do not allow the chemical to enter drains, surface water, or soil.

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Fluorocholine_Chloride_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response A Don Personal Protective Equipment B Ensure Proper Ventilation (Fume Hood) A->B C Verify Access to Safety Shower & Eyewash B->C D Retrieve Fluorocholine chloride from Storage C->D E Perform Experimental Procedures D->E F Decontaminate Work Area E->F I Remove & Dispose of Contaminated PPE E->I After Experiment or in case of contamination K Evacuate Area & Alert Others E->K Spill Occurs G Segregate & Label Chemical Waste F->G J Wash Hands Thoroughly F->J H Dispose of Waste per Institutional Guidelines G->H I->J L Don Appropriate PPE K->L M Contain & Clean Up Spill (Avoid Dust) L->M N Collect Waste in Sealed Container M->N N->H

Caption: Workflow for Safe Handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluorocholine chloride
Reactant of Route 2
Reactant of Route 2
Fluorocholine chloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.